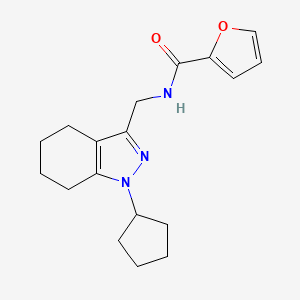

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide

Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide is a synthetic small molecule featuring a tetrahydroindazole core substituted with a cyclopentyl group at the N1 position and a furan-2-carboxamide moiety at the C3-methyl position. This compound is structurally distinct due to its hybrid heterocyclic architecture, which combines indazole’s rigidity with furan’s aromaticity.

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c22-18(17-10-5-11-23-17)19-12-15-14-8-3-4-9-16(14)21(20-15)13-6-1-2-7-13/h5,10-11,13H,1-4,6-9,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYZLBCKTCWEJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Indazole derivatives have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage.

Mode of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities. The inhibition, regulation, and/or modulation of the aforementioned kinases could play a role in these activities.

Biochemical Pathways

The inhibition of chk1, chk2, and sgk kinases could potentially affect various cellular processes, including cell cycle progression, dna repair, and response to stress.

Pharmacokinetics

The compound’s physical form is reported to be an oil, which could potentially influence its absorption and distribution in the body.

Biochemical Analysis

Biochemical Properties

The indazole moiety in N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide has been associated with a wide variety of biological properties

Molecular Mechanism

Given the wide range of biological activities associated with the indazole family, it is likely that this compound exerts its effects through multiple mechanisms, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclopentyl group, a tetrahydroindazole moiety, and a furan-2-carboxamide functional group. The molecular formula is , with a molecular weight of approximately 288.39 g/mol. The structural complexity contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Tetrahydroindazole Moiety : Cyclization of suitable precursors under acidic or basic conditions.

- Introduction of the Cyclopentyl Group : Alkylation reactions using cyclopentyl halides.

- Coupling with Furan-2-carboxylic Acid : Using coupling agents to form the final amide bond.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing indazole structures can inhibit cancer cell proliferation through various mechanisms:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.89 | EGFR inhibition |

| Compound B | MCF-7 (Breast) | 2.06 | Apoptosis induction |

| Compound C | H1975 (Lung) | 4.62 | Targeting EGFR mutation |

These findings suggest that the presence of the tetrahydroindazole moiety may enhance the compound's ability to interact with key biological targets involved in cancer progression.

Antimicrobial Activity

N-(Furan-2-carboxamide) derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus epidermidis | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results indicate that this compound may possess broad-spectrum antimicrobial activity.

Case Studies and Research Findings

Case Study 1: Antitumor Activity

A study conducted on derivatives of furan-based compounds revealed that specific substitutions led to enhanced cytotoxic effects against human cancer cell lines. The study utilized the MTT assay to measure cell viability and found that certain derivatives showed reduced viability in cancer cells compared to normal cell lines.

Case Study 2: Structure-Based Drug Design

In silico studies have predicted favorable binding interactions between N-(furan-2-carboxamide) derivatives and target proteins involved in cancer signaling pathways. Molecular docking simulations indicated that these compounds could effectively occupy the active sites of enzymes critical for tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related molecules:

*Estimated based on molecular formula.

Key Observations:

- Core Flexibility : The tetrahydroindazole core in the target compound and BG15831 offers conformational rigidity compared to the benzothiophene or quinazoline cores in other analogs. This may influence binding pocket compatibility in target proteins .

- Substituent Impact : The furan-2-carboxamide group in the target compound and Alfuzosin’s Impurity A highlights the role of furan in hydrogen bonding or π-π stacking interactions. However, the quinazoline moiety in Alfuzosin’s impurity likely confers distinct pharmacokinetic properties, such as increased polarity .

Research Findings and Hypotheses

- Metabolic Stability : The cyclopentyl group in the target compound could slow hepatic metabolism relative to Alfuzosin’s linear propylamine chain, reducing first-pass effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.